
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group at the 5-position and a piperidin-3-ylmethoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine typically involves the following steps:
Substitution: The piperidin-3-ylmethoxy group can be introduced via nucleophilic substitution reactions. This involves reacting 2-chloropyridine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidin-3-ylmethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Potassium carbonate, various nucleophiles.
Major Products
Reduction: 5-Amino-2-(piperidin-3-ylmethoxy)pyridine.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and piperidine-containing compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-3-ylmethoxy)pyridine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-methoxypyridine: Lacks the piperidin-3-yl group, which may affect its interaction with biological targets.
Uniqueness
5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is unique due to the presence of both the nitro and piperidin-3-ylmethoxy groups
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-nitro-2-(piperidin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9/h3-4,7,9,12H,1-2,5-6,8H2 |
InChI Key |
FCSQFWOMDYYMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)




![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
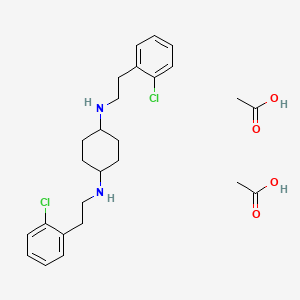
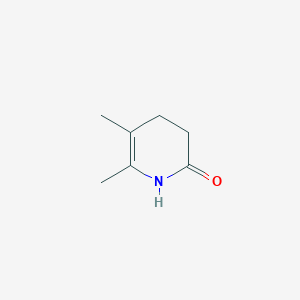

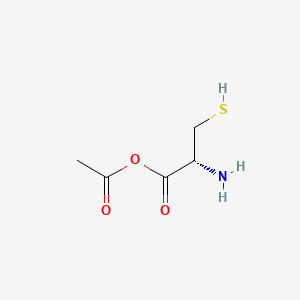
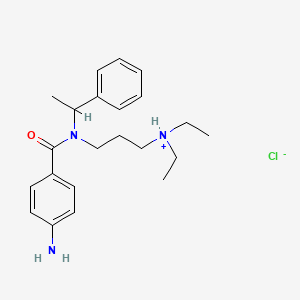
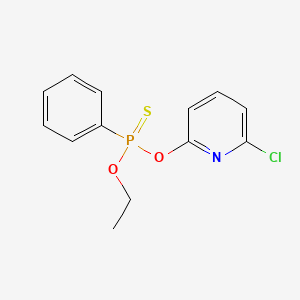
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
